3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol is a complex organic compound that features a dioxin ring fused with a benzene ring, along with a methylamino group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvent and reaction temperature is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process often involves optimizing reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
- ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(methylamino)propan-1-ol stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-9(6-7-14)12-8-15-10-4-2-3-5-11(10)16-12/h2-5,9,12-14H,6-8H2,1H3 |
InChI Key |
FCFPCDUIJMKLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
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